1-(3,5-Difluorophenyl)cyclobutanamine
CAS No.:
Cat. No.: VC15761325
Molecular Formula: C10H11F2N
Molecular Weight: 183.20 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C10H11F2N |
---|---|
Molecular Weight | 183.20 g/mol |
IUPAC Name | 1-(3,5-difluorophenyl)cyclobutan-1-amine |
Standard InChI | InChI=1S/C10H11F2N/c11-8-4-7(5-9(12)6-8)10(13)2-1-3-10/h4-6H,1-3,13H2 |
Standard InChI Key | XNWWYYGSEBGGLW-UHFFFAOYSA-N |
Canonical SMILES | C1CC(C1)(C2=CC(=CC(=C2)F)F)N |
Introduction
1-(3,5-Difluorophenyl)cyclobutanamine is a chemical compound characterized by its cyclobutane structure and a difluorophenyl group. This compound has garnered attention in medicinal chemistry due to its potential applications in drug development and therapeutic interventions. The presence of fluorine atoms often enhances the pharmacological properties of organic molecules, making them more effective in biological systems.
Synthesis Methods
The synthesis of 1-(3,5-Difluorophenyl)cyclobutanamine can be achieved through various methods, although specific details are not widely available in the literature. Generally, such compounds are synthesized in laboratory settings using specialized chemical reactions.
Potential Applications
1-(3,5-Difluorophenyl)cyclobutanamine has potential applications in various fields, particularly in drug development. Its structural features, including the difluorophenyl group, may enhance its interaction with biological targets, making it a candidate for therapeutic interventions.
Comparison with Similar Compounds
Compound Name | Structure Features | Unique Aspects |
---|---|---|
1-(2-Fluorophenyl)cyclobutanamine | Single fluorine atom on phenyl ring | Fewer fluorine substitutions may alter reactivity |
1-(4-Fluorophenyl)cyclobutanamine | Substituted at para position | Different spatial orientation affects binding |
1-(3-Chlorophenyl)cyclobutanamine | Contains chlorine instead of fluorine | Chlorine's larger size may influence lipophilicity |
1-(Phenyl)cyclobutanamine | No fluorination | Lacks halogen substitution affecting properties |
1-(3,5-Difluorophenyl)cyclobutanamine | Two fluorine atoms on phenyl ring | Enhances lipophilicity and biological activity |
Biological Activity and Mechanism
While specific biological activity data for 1-(3,5-Difluorophenyl)cyclobutanamine is limited, compounds with similar structures often exhibit activity by interacting with enzymes or receptors involved in various biochemical pathways. Experimental data from biological assays would provide insights into specific interactions and efficacy.
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